molecular formula C24H30N6O2 B2823665 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878726-89-7

6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2823665
CAS RN: 878726-89-7
M. Wt: 434.544
InChI Key: UCSBVKWBOCQDFC-UHFFFAOYSA-N
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole, a part of your compound, shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Properties

  • Mesoionic purinone analogs, including compounds similar to 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their properties. These compounds exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, leading to various derivatives (Coburn & Taylor, 1982).

Pharmacological Evaluation

  • Studies have been conducted on imidazo[2,1-f]purine-2,4-dione derivatives, including compounds structurally related to the one . These compounds have shown potential as ligands for 5-HT(1A) receptors and have demonstrated anxiolytic-like and antidepressant activities in preclinical studies (Zagórska et al., 2009).

Antiasthmatic Activity

  • Derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, a compound related to the one , have been synthesized and evaluated for antiasthmatic activity. These compounds have shown significant vasodilator activity and promise in the development of antiasthmatic agents (Bhatia et al., 2016).

Molecular Docking Studies

  • Molecular docking studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which are structurally similar, have provided insights into receptor affinity and selectivity. These studies are crucial for understanding the interaction of these compounds with various receptors, including serotonin and dopamine receptors (Zagórska et al., 2015).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been studied for their selective sensitivity to benzaldehyde-based derivatives. These frameworks, containing similar structural elements, demonstrate potential as fluorescence sensors for specific chemicals (Shi et al., 2015).

Antioxidant Evaluation

  • Imidazolopyrazole derivatives, which share structural characteristics with the compound , have been synthesized and evaluated for their antioxidant properties. Some of these compounds have shown promising activities, including the protection of DNA from damage induced by bleomycin (Gouda, 2012).

Antimycobacterial Activity

  • Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related, have been synthesized and evaluated for their activity against drug-sensitive/resistant MTB strains. These compounds have shown considerable activity and are considered a potential scaffold for further SAR studies (Lv et al., 2017).

Hypotensive Agents

  • The synthesis and study of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones, which are structurally similar, have shown significant hypotensive activities. These compounds have demonstrated effects on the relaxation of blood vessels (Eguchi et al., 1991).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-16-9-8-10-19(18(16)3)30-17(2)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)14-13-27-11-6-5-7-12-27/h8-10,15H,5-7,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBVKWBOCQDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

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